1,1-二苄基硫脲

描述

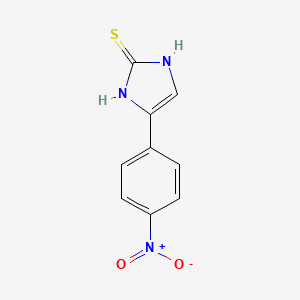

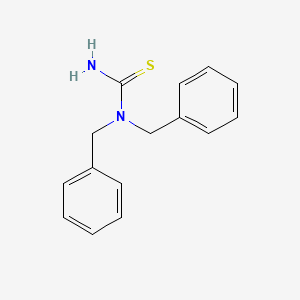

1,1-Dibenzyl-thiourea is a type of thiourea derivative. Thioureas are a broad family of compounds containing the >NCSN< moiety . They have gained significant attention due to their use in the synthesis of several important heterocyclic compounds . They are used in various fields such as organic synthesis and pharmaceutical industries .

Synthesis Analysis

Thiourea derivatives can be synthesized by the reaction of various anilines with CS2 . The synthesized compounds are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .Molecular Structure Analysis

The molecular structure of thiourea derivatives is determined using X-ray crystallography and Hirshfeld surfaces analysis . These analyses reveal that hydrogen bonding and several weaker interactions such as N–H⋯S, and weak interactions such as C–H⋯O, C–H⋯S, C–H⋯π and C–H⋯N intermolecular interactions along with π–π stacking are cooperative in the stabilization of supramolecular structures .Chemical Reactions Analysis

Thiourea derivatives have a multitude of bonding possibilities due to the presence of sulfur and nitrogen atoms . Their coordination chemistry toward metal ions is very significant . They have a variety of coordination modes and have wide applications in biological systems .Physical And Chemical Properties Analysis

Thiourea derivatives are characterized using UV-visible and NMR spectroscopic techniques . The compounds are screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes .科学研究应用

1,1-Dibenzyl-thiourea: A Comprehensive Analysis of Scientific Research Applications: 1,1-Dibenzyl-thiourea, also known as 1,1-dibenzylthiourea, is a compound with a variety of applications in scientific research. Below are detailed sections focusing on unique applications of this compound:

Antidiabetic Properties

Thiourea derivatives have been studied for their potential antidiabetic properties. Research suggests that these compounds may exhibit significant activity against diabetes, making them a subject of interest in the development of new antidiabetic drugs .

Antibacterial Activity

These derivatives are also known for their antibacterial properties. They have been evaluated for their effectiveness against various bacterial strains, which could lead to the development of new antibacterial agents .

Antioxidant Effects

The antioxidant capacity of thiourea derivatives makes them valuable in research aimed at combating oxidative stress-related diseases. Their ability to neutralize free radicals is a key area of study .

Anticholinesterase Activity

1,1-Dibenzyl-thiourea compounds have been assessed for their anticholinesterase activity, which is relevant in the treatment of diseases like Alzheimer’s. This application is particularly important in pharmaceutical research .

Molecular Recognition

In the field of molecular recognition, these compounds play a crucial role due to their ability to form specific interactions with other molecules. This property is exploited in various scientific studies .

Materials Science

Thiourea derivatives contribute to materials science through their role in the stabilization of supramolecular structures. Their interaction properties are essential in the development of new materials .

Agricultural Applications

In agriculture, these compounds are explored for their potential use in crop protection and growth regulation. Their diverse biological activities make them candidates for developing new agricultural products .

Pharmaceutical Industry

The pharmaceutical industry benefits from the versatile applications of thiourea derivatives, including their use as organocatalysts and their biological activities that are promising for drug development .

作用机制

Target of Action

1,1-Dibenzyl-thiourea is an organosulfur compound that has been found to have diverse biological applications . The primary targets of 1,1-Dibenzyl-thiourea are enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biochemical processes in the body.

Mode of Action

1,1-Dibenzyl-thiourea interacts with its targets, the aforementioned enzymes, by inhibiting their activity . This interaction results in changes in the biochemical processes that these enzymes are involved in. For instance, the inhibition of AChE and BuChE can impact neurotransmission, while the inhibition of α-amylase and α-glucosidase can affect carbohydrate metabolism .

Biochemical Pathways

The action of 1,1-Dibenzyl-thiourea affects several biochemical pathways. By inhibiting α-amylase and α-glucosidase, it impacts the breakdown of complex carbohydrates into simple sugars, thus affecting the carbohydrate metabolism pathway . The inhibition of AChE and BuChE affects the cholinergic system, which plays a key role in neurotransmission .

Pharmacokinetics

A study on thiourea derivatives suggests that they exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics .

Result of Action

The molecular and cellular effects of 1,1-Dibenzyl-thiourea’s action are primarily related to its inhibitory effects on the target enzymes. This can lead to changes in neurotransmission and carbohydrate metabolism, potentially resulting in various physiological effects .

安全和危害

未来方向

The interest in acyl thioureas has continually been escalating owing to their extensive applications in diverse fields . The current review is a continuation of previous efforts in this area, focusing on the recent advancements . The synthesized compounds show promising antibacterial and antioxidant potential . They are very active (both in vitro and in vivo) against glucose-6-phosphatase (G6Pase) and moderately active against other selected enzymes .

属性

IUPAC Name |

1,1-dibenzylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2S/c16-15(18)17(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFCIWCWYTUZRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393233 | |

| Record name | 1,1-Dibenzyl-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40398-34-3 | |

| Record name | 1,1-Dibenzyl-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide](/img/structure/B1587125.png)